molecular formula C21H21N5O B11035267 5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11035267
M. Wt: 359.4 g/mol
InChI Key: YRUMMZLNSJTIKO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Solvent recovery and recycling are crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promise in enzyme inhibition studies. It can interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine
  • 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Uniqueness

Compared to similar compounds, 5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O/c1-13-8-10-16(11-9-13)19-18(15(3)24-21-22-12-23-26(19)21)20(27)25-17-7-5-4-6-14(17)2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)

InChI Key

YRUMMZLNSJTIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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